molecular formula C15H17IN2 B3102237 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline CAS No. 141619-97-8

4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline

Cat. No.: B3102237
CAS No.: 141619-97-8
M. Wt: 352.21 g/mol
InChI Key: DSQSKOIJGIMWLU-UHFFFAOYSA-N
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Description

The compound “4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline” is an aromatic amine that contains an iodine atom. Aromatic amines are a class of compounds that contain a nitrogen atom connected to an aromatic ring. In this case, the aromatic ring also has an iodine atom attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (due to the presence of the phenyl group) with an iodine atom and an amine group attached. The amine group would also be connected to a methyl group .


Chemical Reactions Analysis

Aromatic amines such as this compound can undergo a variety of chemical reactions, including electrophilic substitution and coupling reactions. The presence of the iodine atom might make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, aromatic amines are solid at room temperature and have a strong, often unpleasant smell. They are also typically soluble in organic solvents .

Scientific Research Applications

Molecular Structures and Synthesis

  • The molecular structures of compounds similar to 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, have been studied. These compounds are synthesized via Schiff bases reduction route, exhibiting specific molecular configurations and intermolecular bonding characteristics, essential for the synthesis of various compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

Metabolism and Biochemistry Studies

  • Investigations into the metabolism of similar aromatic amines, such as 3:4-dimethylaniline, have been conducted. These studies provide insights into the biochemical pathways and potential carcinogenic properties of related compounds (Boyland & Sims, 1959).

In Vitro Metabolic Analysis

  • The in vitro metabolism of related compounds like N,N-dimethylaniline has been studied using animal tissue preparations. This research reveals various metabolic routes and enzymatic activities, contributing to a deeper understanding of the metabolic processes of similar aromatic amines (Gorrod & Gooderham, 2010).

Molecular Inhibitors Research

  • Specific compounds structurally similar to this compound have been explored for their potential as molecular inhibitors in biological systems. This research highlights the relevance of these compounds in therapeutic applications, especially in targeting specific molecular complexes (Shouksmith et al., 2015).

Chemical Synthesis and Reaction Studies

  • Studies on the synthesis of related compounds and their reactions in different conditions provide valuable insights into the chemical properties and potential applications of this compound. These studies include the exploration of various synthetic routes and reaction mechanisms (Vaid et al., 2014).

Safety and Hazards

Aromatic amines can be hazardous. They are often toxic and can be carcinogenic. Handling such compounds requires appropriate safety measures .

Properties

IUPAC Name

4-[(4-iodoanilino)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQSKOIJGIMWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141619-97-8
Record name N4,N4-DIMETHYL-N-ALPHA-(4-IODOPHENYL)-TOLUENE-ALPHA,4-DIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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